2'-Deoxyadenosine-5'-monophosphate is derived from the hydrolysis of deoxyribonucleic acid. It can be synthesized enzymatically or through chemical methods. In terms of classification, it belongs to the group of nucleotides, which are the basic structural units of nucleic acids. The compound is identified by its CAS number 653-63-4 and EINECS number 211-503-1.
The synthesis of 2'-deoxyadenosine-5'-monophosphate can be achieved through several methods, including enzymatic and chemical approaches.
Enzymatic Synthesis:
A notable method involves using recombinant Escherichia coli strains expressing nucleoside phosphorylases. This approach allows for high-yield production under mild conditions. For instance, a mixture containing adenine and β-thymidine can yield up to 96% conversion to 2'-deoxyadenosine within 60 minutes at optimal temperatures and pH levels .
Chemical Synthesis:
Chemical synthesis typically involves multi-step reactions starting from simpler precursors. One example includes the phosphorylation of 2'-deoxyadenosine using phosphoric acid derivatives under controlled conditions to yield the monophosphate form. Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of 2'-deoxyadenosine-5'-monophosphate consists of three main components:
The chemical formula for 2'-deoxyadenosine-5'-monophosphate is C10H13N5O4P. Its molecular weight is approximately 267.24 g/mol. The structure can be represented as follows:
2'-Deoxyadenosine-5'-monophosphate participates in various biochemical reactions:
The mechanism of action for 2'-deoxyadenosine-5'-monophosphate primarily involves its role in DNA synthesis and repair:
The physical and chemical properties of 2'-deoxyadenosine-5'-monophosphate include:
The applications of 2'-deoxyadenosine-5'-monophosphate are extensive:
2'-Deoxyadenosine-5'-monophosphate belongs to the deoxyribonucleotide class, characterized by three covalently linked substructures:
The molecular formula is C₁₀H₁₄N₅O₆P, with a molecular weight of 331.22 g/mol for the free acid form. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the deoxyribose adopts a C2'-endo puckering conformation in B-form DNA, optimizing helix geometry. The anomeric carbon (C1') exhibits α-configuration, while stereochemistry at C3' and C4' is designated as S and R, respectively [6] [7]. Tautomerism favors the 9H-adenine form, enabling three hydrogen bonds with thymidine in duplex DNA. The disodium salt (C₁₀H₁₂N₅Na₂O₆P; CAS 2922-74-9) is a common laboratory form with enhanced aqueous solubility (50 mg/mL in 1N ammonium hydroxide) [3] [7].
Table 1: Key Physicochemical Properties of 2'-Deoxyadenosine-5'-monophosphate
Property | Specification |
---|---|
Systematic IUPAC Name | [(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
CAS Number (Free Acid) | 653-63-4 |
Molecular Formula | C₁₀H₁₄N₅O₆P |
Molecular Weight | 331.22 g/mol |
Solubility (Water) | 15.38 mg/mL (40.99 mM) |
UV λₘₐ₅ (pH 7) | 258 nm (ε = 15,400 L·mol⁻¹·cm⁻¹) |
pKa Values | Phosphate: 0.9, 6.1; Adenine N1: 3.8 |
The identification of 2'-Deoxyadenosine-5'-monophosphate emerged from parallel investigations into nucleic acid chemistry during the mid-20th century. Chargaff’s 1950 analysis of DNA base compositions revealed adenine–thymine equivalence, hinting at complementary pairing rules later explained by Watson and Crick [2]. Concurrent hydrolytic studies of DNA by hydrolysis (using enzymes like phosphodiesterase and acid phosphatases) consistently yielded four deoxynucleotides, including dAMP, confirming its status as a DNA building block [6].
Arthur Kornberg’s 1956 isolation of DNA polymerase demonstrated in vitro enzymatic incorporation of deoxyadenosine triphosphate into DNA strands, cementing dAMP’s role in template-directed synthesis [8]. The structural distinction from ribonucleotides was clarified when analytical techniques like paper chromatography differentiated deoxyadenosine monophosphate from adenosine monophosphate based on migration patterns, directly attributable to the 2'-deoxy functionality. This period established dAMP not merely as a hydrolysis product but as an activated precursor (dATP) in DNA assembly.
2'-Deoxyadenosine-5'-monophosphate serves dual biological functions: as a metabolic intermediate in nucleotide salvage pathways and as the covalent constituent of DNA polymers. Its biosynthesis occurs via:
During DNA replication, DNA polymerase catalyzes the nucleophilic attack by the 3'-hydroxyl of the growing DNA chain on the α-phosphate of deoxyadenosine triphosphate. This forms a phosphodiester bond while releasing pyrophosphate, embedding dAMP into the nascent strand according to template-directed base pairing rules (A-T pairing) [2] [8]. The reaction kinetics favor triphosphates due to their anhydride-bond energy, though recent studies show phosphoramidate conjugates (e.g., L-aspartate-dAMP) can function as polymerase substrates under prebiotically plausible conditions [8].
Table 2: Biological Incorporation Mechanisms of 2'-Deoxyadenosine-5'-monophosphate
Context | Mechanism | Key Features |
---|---|---|
Standard DNA Synthesis | DNA polymerase + deoxyadenosine triphosphate | Template-directed; Mg²⁺-dependent; 3'-5' exonuclease proofreading |
Non-canonical Incorporation | Phosphoramidate-amino acid conjugates | L-aspartate-dAMP > L-histidine-dAMP efficiency; mimics pyrophosphate leaving group |
Bacteriophage Z Base | PurZ synthase pathway | Replaces adenine with 2,6-diaminopurine using dSMP intermediate |
A remarkable exception occurs in bacteriophages like cyanophage S-2L and Vibrio phage ΦVC8, where dAMP is entirely replaced by 2,6-diaminopurine monophosphate. This "Z-base" forms three hydrogen bonds with thymine, increasing duplex stability (ΔTₘ +3.6°C) and conferring restriction enzyme resistance. The PurZ enzyme synthesizes N6-succino-2-amino-2'-deoxyadenylate (dSMP) as a pathway intermediate, demonstrating evolutionary adaptability of dAMP-like structures [5]. Within chromosomal DNA, epigenetic modifications adjacent to dAMP residues (e.g., 5-methylcytosine) enable gene regulation without altering the adenine base itself, highlighting its role in information storage beyond simple genetic encoding.
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